molecular formula C15H20F2N2O2S B6446113 N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549054-40-0

N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446113
CAS No.: 2549054-40-0
M. Wt: 330.4 g/mol
InChI Key: CWPKXJBLLKEQMA-UHFFFAOYSA-N
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Description

N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring, a cyclopropane group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of 3,4-difluorobenzyl chloride with piperidine under basic conditions.

    Cyclopropanation: The next step involves the introduction of the cyclopropane group. This can be accomplished using a cyclopropanation reaction, where the piperidine intermediate is treated with a suitable cyclopropanating agent such as diazomethane.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group. This can be achieved by reacting the cyclopropane-containing piperidine intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, providing insights into cellular processes and disease states.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular function and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}methanesulfonamide
  • N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}ethanesulfonamide
  • N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}butanesulfonamide

Uniqueness

N-{1-[(3,4-difluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2S/c16-14-6-3-11(8-15(14)17)9-19-7-1-2-12(10-19)18-22(20,21)13-4-5-13/h3,6,8,12-13,18H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKXJBLLKEQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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